Cas no 1155083-86-5 (methyl 3-(chlorosulfonyl)-5-iodobenzoate)

methyl 3-(chlorosulfonyl)-5-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(chlorosulfonyl)-5-iodo-, methyl ester
- Methyl 3-(chlorosulfonyl)-5-iodobenzoate
- methyl 3-(chlorosulfonyl)-5-iodobenzoate
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- インチ: 1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3
- InChIKey: BGULWIKQSCOSTF-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(I)=CC(S(Cl)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 359.872
- どういたいしつりょう: 359.872
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8A^2
methyl 3-(chlorosulfonyl)-5-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122578-2.5g |
methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 2.5g |
$2379.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-50mg |
Methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 50mg |
¥6091.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00986939-1g |
Methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 1g |
¥5971.0 | 2023-03-01 | |
Enamine | EN300-122578-0.5g |
methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 0.5g |
$947.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-100mg |
Methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 100mg |
¥9828.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-250mg |
Methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 250mg |
¥16221.00 | 2024-08-09 | |
Enamine | EN300-122578-0.25g |
methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 0.25g |
$601.0 | 2023-06-08 | |
1PlusChem | 1P01A41G-2.5g |
methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 2.5g |
$3003.00 | 2023-12-26 | |
Enamine | EN300-122578-5000mg |
methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95.0% | 5000mg |
$3520.0 | 2023-10-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295746-500mg |
Methyl 3-(chlorosulfonyl)-5-iodobenzoate |
1155083-86-5 | 95% | 500mg |
¥20450.00 | 2024-08-09 |
methyl 3-(chlorosulfonyl)-5-iodobenzoate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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3. Book reviews
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
methyl 3-(chlorosulfonyl)-5-iodobenzoateに関する追加情報
Exploring the Properties and Applications of Methyl 3-(Chlorosulfonyl)-5-Iodobenzoate (CAS 1155083-86-5)
Methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique sulfonyl chloride and iodo functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, which includes a methyl ester moiety, makes it particularly valuable for constructing complex molecules with precision.
One of the most compelling aspects of methyl 3-(chlorosulfonyl)-5-iodobenzoate is its role in cross-coupling reactions, a topic frequently searched by chemists and researchers. The iodo substituent facilitates palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, which are pivotal in creating carbon-carbon bonds. These reactions are widely used in the synthesis of biologically active compounds, aligning with the growing demand for novel drug candidates and green chemistry methodologies.
In recent years, the compound has also been explored for its potential in organic electronics and photovoltaic materials. Researchers are investigating how its electron-withdrawing properties can enhance the performance of organic semiconductors, a hot topic in renewable energy discussions. This aligns with the increasing interest in sustainable technologies and energy-efficient materials, which dominate search trends in scientific communities.
Another area where methyl 3-(chlorosulfonyl)-5-iodobenzoate shines is in the development of high-performance polymers. Its reactive chlorosulfonyl group allows for the introduction of sulfonamide linkages, which are critical for creating thermally stable and mechanically robust materials. This application is particularly relevant to industries focused on advanced coatings and aerospace materials, addressing the need for lightweight yet durable components.
From a synthetic perspective, the compound’s stability under various conditions makes it a reliable choice for multi-step synthesis. Its compatibility with Grignard reagents and lithium-based nucleophiles further expands its utility in constructing heterocyclic frameworks, a common query among organic chemists. This versatility is why CAS 1155083-86-5 frequently appears in patent literature and academic journals.
Environmental and safety considerations are also paramount when discussing methyl 3-(chlorosulfonyl)-5-iodobenzoate. While the compound is not classified as hazardous under standard regulations, proper handling protocols are essential due to its reactive functional groups. This aligns with the broader industry shift toward responsible chemical management and lab safety best practices, topics that resonate with professionals and students alike.
In conclusion, methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and sustainable technology. Its unique structural features and reactivity profile make it a valuable asset in modern synthetic chemistry, addressing both academic and industrial challenges. As research continues to evolve, this compound is poised to play an even greater role in innovation-driven fields.
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